molecular formula C7H8BrClN2O2 B2823038 N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide CAS No. 2150231-17-5

N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide

Cat. No. B2823038
CAS RN: 2150231-17-5
M. Wt: 267.51
InChI Key: CEQUIINVOMXUGT-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . The most broadly researched and reported synthesis of oxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of oxazole derivatives can be confirmed by IR, 1H/13C-NMR . For example, in one study, the 1H-NMR (300 MHz, DMSO-d6) δ ppm: 2.31 (s, 3H, methylisoxazole), 6.8 (s, 1H, isoxazole), 6.9–7.6 (m, 3H, Br–Ph), 7.7–8.2 (m, 4H, N–Ph), 8.9 (s, 1H, azomethine), 8.9 (s, 1H, SO2NH), 12.42 (s, 1H, OH) 13C-NMR (300 MHz, DMSO-D6) δ ppm: 12.9 (methylisoxazole), 95.1 (C4-isoxazole), 118.4 (C3, Br–Ph), 120.5 (C1, Br–Ph), 122.6 (C2, C6, N–Ph), 116.0 (C5, Br–Ph), 128.6 (C3, C5, N–Ph), 134.0 (C6, Br–Ph), 135.5 (C4, Br–Ph), 138.2 (C4, N–Ph), 150.0 (C3, isoxazole), 156.4 (C1, N–Ph). 160.0 (C2, Br–Ph), 160.9 (C=N, azomethine), 169.6 (C5, isoxazole) .


Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For instance, complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature and have a boiling point of 69 °C . The physical and chemical properties of a specific oxazole derivative would depend on its structure.

Future Directions

The future directions in the field of oxazole derivatives involve synthesizing various oxazole derivatives and screening them for their various biological activities . This is due to the wide spectrum of biological activities exhibited by oxazole derivatives, making them valuable for medical applications .

properties

IUPAC Name

N-[(3-bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2O2/c1-4(9)7(12)10-3-5-2-6(8)11-13-5/h2,4H,3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQUIINVOMXUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NO1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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